molecular formula C15H9N5 B176268 AG-370

AG-370

Cat. No.: B176268
M. Wt: 259.27 g/mol
InChI Key: CMMDWEJTQUTCKG-WUXMJOGZSA-N
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Description

Tyrphostin AG 370 is a synthetic compound known for its inhibitory effects on platelet-derived growth factor (PDGF) signaling. It is an indole-based tyrphostin with the chemical formula C15H9N5 and a molecular weight of 259.27 g/mol .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 370 primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and cyano groups . These reactions are often facilitated by the use of catalysts and specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving Tyrphostin AG 370 include strong acids or bases, organic solvents like DMSO, and catalysts that promote substitution reactions . The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Tyrphostin AG 370 depend on the specific reagents and conditions used. For instance, reactions with strong acids may lead to the formation of substituted indole derivatives, while reactions with bases may result in the formation of cyano-substituted products .

Properties

IUPAC Name

(3Z)-2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMDWEJTQUTCKG-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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